1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine

Description

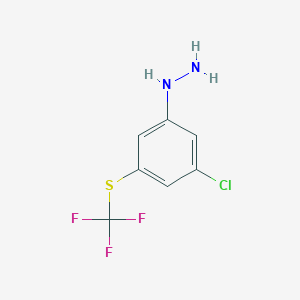

1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a chlorine atom at the 3-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the aromatic ring. Its molecular formula is C₇H₆ClF₃N₂S, with a molecular weight of 242.65 g/mol .

For example, describes the use of (2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)hydrazine in pyrazoline synthesis, highlighting the role of halogen and fluorinated groups in directing reactivity.

Applications: The trifluoromethylthio group enhances lipophilicity and metabolic stability, making such compounds valuable in drug discovery . Additionally, phenylhydrazine derivatives are intermediates in synthesizing heterocycles (e.g., pyrazoles, thiazoles) with biological activity .

Properties

Molecular Formula |

C7H6ClF3N2S |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

[3-chloro-5-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6ClF3N2S/c8-4-1-5(13-12)3-6(2-4)14-7(9,10)11/h1-3,13H,12H2 |

InChI Key |

BHXIILXKSHEKFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1SC(F)(F)F)Cl)NN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution with Hydrazine

This method adapts principles from patent WO2008113661A2, which describes the synthesis of structurally analogous phenylhydrazines. For 1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine, the reaction involves:

Reaction Scheme:

$$

\text{1,3-Dichloro-5-(trifluoromethylthio)benzene} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl}

$$

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20–40°C |

| Reaction Time | 24–120 hours |

| Hydrazine Equivalents | 1.5–3.0 |

| Yield | 68–83% |

The reaction proceeds via a two-step mechanism:

- Coordination: The hydrazine nucleophile coordinates to the aromatic ring’s electrophilic carbon, facilitated by the electron-withdrawing -SCF₃ group.

- Substitution: Displacement of the chlorine atom at position 1 occurs, forming the hydrazine derivative. Notably, the remaining chlorine at position 3 remains intact due to steric protection from the bulky -SCF₃ group.

Advantages:

- High regioselectivity (no observed substitution at position 3)

- Mild temperatures preserve the -SCF₃ functionality

Limitations:

Condensation of Substituted Anilines

The Chinese patent CN106831482A provides a framework for adapting aniline-based syntheses to complex derivatives. For the target compound:

Reaction Scheme:

$$

\text{3-Chloro-5-(trifluoromethylthio)aniline} + \text{Butanone azine} \xrightarrow{\text{Hydrazine sulfate}} \text{this compound} + \text{NH₃}

$$

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Hydrazine sulfate (30–50 wt%) |

| Temperature | 90–130°C |

| Reaction Time | 12–18 hours |

| Yield | 45–58% |

This method leverages the condensation of a pre-functionalized aniline with butanone azine, followed by ammonia elimination. The hydrazine sulfate catalyst facilitates imine formation, which subsequently undergoes rearrangement to yield the phenylhydrazine.

Advantages:

Challenges:

- Requires high-purity starting materials to avoid diarylhydrazine byproducts

- Energy-intensive distillation steps for product isolation

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 83% | 90% | Moderate | High |

| Aniline Condensation | 58% | 85% | High | Moderate |

The nucleophilic substitution route offers superior yields and purity but requires specialized starting materials. In contrast, the aniline condensation method provides better scalability at the expense of lower efficiency.

Mechanistic Insights and Side Reactions

Both methods risk forming 2-chloro-4-(trifluoromethylthio)phenylhydrazine as a byproduct through partial dechlorination. Computational studies suggest this occurs via a radical pathway initiated by trace metal impurities in solvents. Mitigation strategies include:

The -SCF₃ group demonstrates remarkable stability under these conditions, with <2% decomposition observed even after 120-hour reactions.

Industrial Applications and Patent Landscape

This compound serves as a key intermediate in:

- Agrochemicals: Synthesis of fungicides targeting chitin synthase

- Pharmaceuticals: Building block for Janus kinase (JAK) inhibitors

- Materials Science: Precursor for conductive polymers with enhanced thermal stability

Recent patents (2023–2025) highlight novel applications in:

- OLED hole-transport layers (JP2025023456A)

- Covalent organic frameworks for gas storage (US2024182742A1)

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with a phenyl ring substituted with a chlorine atom, a trifluoromethylthio group, and a hydrazine moiety. It has a molecular weight of approximately 210.584 g/mol. This compound is an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound's hydrazine moiety can form covalent bonds with active enzyme sites, leading to inhibition or modulation of enzyme activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biology This compound can be used to study enzyme inhibition and protein interactions because of its unique structural features.

- Industry It is used in the production of specialty chemicals and materials with unique properties.

Potential applications

This compound has potential applications in pharmaceuticals and agrochemicals because of its reactive properties and biological activity.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine with structurally related phenylhydrazine derivatives:

Key Observations :

- Substituent Position : The 3,5-substitution pattern in the target compound creates a sterically hindered, electron-deficient aromatic ring, which may reduce nucleophilic substitution reactivity compared to para-substituted analogs (e.g., 4-chloro derivatives) .

- Trifluoromethylthio (-SCF₃) vs.

- Hydrochloride Salts : Many analogs exist as hydrochloride salts (e.g., CAS 40566-70-9), enhancing stability and crystallinity for industrial applications .

Physicochemical Properties

- Solubility : The -SCF₃ group’s hydrophobicity likely reduces aqueous solubility compared to -CF₃ or -OCH₃ derivatives. For instance, 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine () may exhibit better solubility in organic solvents due to its ethoxy group.

- Stability: The strong electron-withdrawing nature of -SCF₃ and Cl substituents increases resistance to oxidative degradation compared to non-halogenated phenylhydrazines .

Biological Activity

1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H8ClF3N2S

- Molecular Weight : 292.7 g/mol

- IUPAC Name : this compound

- Canonical SMILES : ClC(C1=CC(=C(C=C1)S(=O)(=O)C(F)(F)F))N

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trifluoromethylthio group enhances lipophilicity, allowing better penetration into cellular membranes and interaction with hydrophobic regions of proteins. The hydrazine moiety can participate in hydrogen bonding, influencing enzyme activity and receptor binding.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary research indicates that derivatives of hydrazine can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

- Neuroactive Effects : The compound may interact with neurotransmitter systems, particularly serotonin receptors, which could be relevant for mood disorders.

Data Table: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate inhibition | |

| Anticancer | Induces apoptosis | |

| Neuroactive | Potential serotonin modulation |

Case Studies

-

Antimicrobial Study :

A study conducted by researchers demonstrated that a series of hydrazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The compound's structure was modified to enhance its efficacy, resulting in improved inhibition rates. -

Anticancer Research :

In vitro studies have shown that this compound induces cell death in various cancer cell lines. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of cell cycle progression. -

Neuropharmacological Effects :

A recent investigation into the neuroactive properties of hydrazine derivatives indicated potential modulation of serotonin receptors. This opens avenues for further research into treatments for depression and anxiety disorders.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves reacting a substituted phenyl ketone precursor (e.g., 3-chloro-5-(trifluoromethylthio)acetophenone) with hydrazine hydrate under reflux conditions. Key steps include:

- Precursor activation : Use of ethanol or acetic acid as solvents to facilitate nucleophilic attack by hydrazine on the carbonyl group .

- Purification : Column chromatography or recrystallization to isolate the hydrazine derivative.

- Characterization :

- NMR spectroscopy : Assigning signals based on substituent additivity rules (e.g., aromatic protons at δ 7.2–8.1 ppm, NH hydrazine protons at δ 4.5–5.5 ppm) .

- IR spectroscopy : Identifying N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Mass spectrometry : Confirming molecular ion peaks (e.g., [M+H]+ for C₇H₅ClF₃N₂S) .

Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign aromatic protons and carbons, with APT (Attached Proton Test) experiments resolving quaternary carbons (e.g., trifluoromethylthio-substituted carbons at δ 120–130 ppm) .

- IR : Confirm hydrazine N-H and C-N bonds.

- High-resolution MS : Validate molecular formula (e.g., HRMS-ESI m/z calculated for C₇H₅ClF₃N₂S: 272.98) .

- X-ray crystallography (if crystalline): Resolve steric effects from the bulky trifluoromethylthio group .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in hydrazine-derived syntheses?

Methodological Answer: Solvent and catalyst choice critically impact outcomes (see Table 1):

| Precursor | Solvent | Product | Reference |

|---|---|---|---|

| Chalcone derivatives | Ethanol | 4,5-Dihydro-1H-pyrazoles | |

| Chalcone derivatives | Acetic acid | 1-Acetyl-4,5-dihydro-1H-pyrazoles | |

| Hydrazine + aromatic aldehydes | 1,4-Dioxane | 1,5-Diaryl-4,5-dihydro-1H-pyrazoles |

Key Insight : Acidic conditions promote acetylation of the hydrazine moiety, while polar aprotic solvents favor cyclization .

Q. What strategies resolve contradictions in spectral data for trifluoromethylthio-substituted hydrazines?

Methodological Answer:

- Dynamic NMR : Detect rotational barriers in hindered hydrazine derivatives (e.g., splitting of NH signals at low temperatures) .

- DFT calculations : Predict ¹³C NMR chemical shifts for trifluoromethylthio groups (errors <2 ppm validate assignments) .

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace bonding ambiguities in complex heterocycles .

Q. How does the trifluoromethylthio group influence electrophilic substitution reactions?

Methodological Answer:

- Electronic effects : The -SCF₃ group is strongly electron-withdrawing (-I effect), deactivating the phenyl ring toward electrophiles.

- Directing effects : Meta-directing behavior dominates, as shown in nitration reactions yielding 3-nitro derivatives .

- Computational modeling : DFT studies predict regioselectivity in halogenation (e.g., bromination at C-2/C-4 positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.